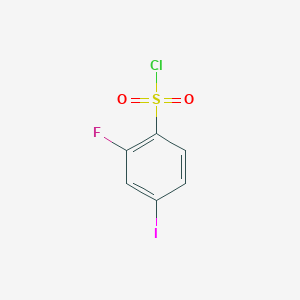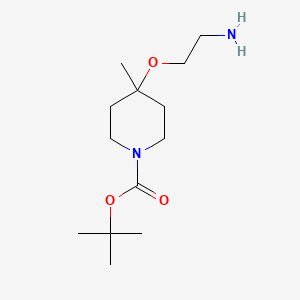![molecular formula C6H12ClNO2 B13473236 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)
1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a bicyclic ring system with two oxygen atoms, making it an interesting subject for study in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclic ketones or alcohols.
Reaction Conditions: The key steps involve the formation of the bicyclic ring system through cyclization reactions. Common reagents used include strong acids or bases to facilitate the cyclization process.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield.
Chemical Reactions Analysis
1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products: The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives.
Scientific Research Applications
1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with bicyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or inhibit viral replication.
Comparison with Similar Compounds
1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-{3,3-dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride and 1-{3-methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride .
Uniqueness: The presence of the 2,5-dioxabicyclo ring system in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2,5-dioxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c7-3-6-1-5(2-9-6)8-4-6;/h5H,1-4,7H2;1H |
InChI Key |
NQKGBOKSARDEMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC1(CO2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)



![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)





